4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide
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Overview
Description
4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a complex organic compound that features a combination of imidazole, benzamide, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of 3-acetylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol to introduce the sulfanyl group.
Coupling with Benzamide: The final step involves coupling the sulfanyl-imidazole intermediate with N-butylbenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its carbamoyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Could be used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The butyl group may also influence the compound’s solubility and membrane permeability, affecting its pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-4-12-25-23(31)18-8-10-21(11-9-18)28-14-13-26-24(28)32-16-22(30)27-20-7-5-6-19(15-20)17(2)29/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVWBICLCMXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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